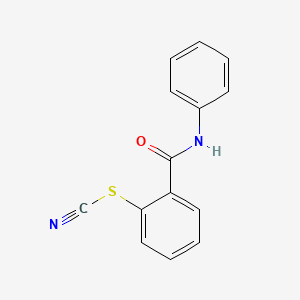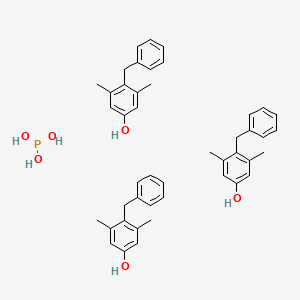
Phosphorous acid--4-benzyl-3,5-dimethylphenol (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorous acid moiety attached to a benzyl group and a dimethylphenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) typically involves the reaction of phosphorous acid with 4-benzyl-3,5-dimethylphenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzyl and dimethylphenol groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphates, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) can be compared with other similar compounds, such as:
Phosphorous acid–4-methylphenol (1/3): Similar structure but with a different substituent on the phenol ring.
Phosphorous acid–4-ethylphenol (1/3): Another similar compound with an ethyl group instead of a benzyl group.
Phosphorous acid–4-tert-butylphenol (1/3): Contains a tert-butyl group, leading to different chemical properties.
The uniqueness of phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) lies in its specific combination of functional groups, which imparts distinct chemical and physical properties compared to its analogs.
特性
CAS番号 |
62577-82-6 |
|---|---|
分子式 |
C45H51O6P |
分子量 |
718.9 g/mol |
IUPAC名 |
4-benzyl-3,5-dimethylphenol;phosphorous acid |
InChI |
InChI=1S/3C15H16O.H3O3P/c3*1-11-8-14(16)9-12(2)15(11)10-13-6-4-3-5-7-13;1-4(2)3/h3*3-9,16H,10H2,1-2H3;1-3H |
InChIキー |
HKZUCKPFZXRSNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1CC2=CC=CC=C2)C)O.CC1=CC(=CC(=C1CC2=CC=CC=C2)C)O.CC1=CC(=CC(=C1CC2=CC=CC=C2)C)O.OP(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Didecylamino)methyl]-6-methylphenol](/img/structure/B14512208.png)
![12H-Benzo[a]phenothiazine, 10-methyl-](/img/structure/B14512216.png)
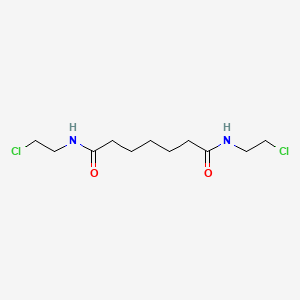
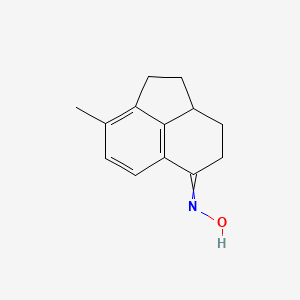
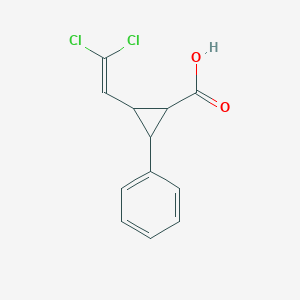

![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14512247.png)
![3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14512251.png)
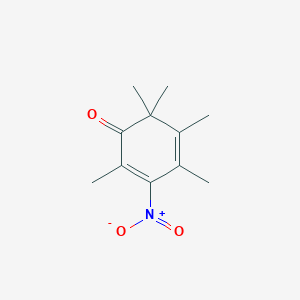
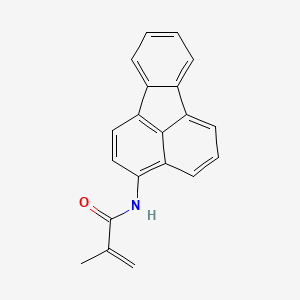
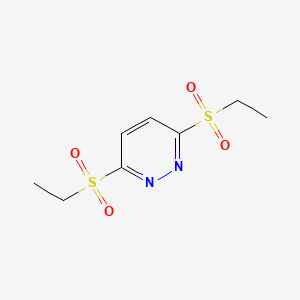
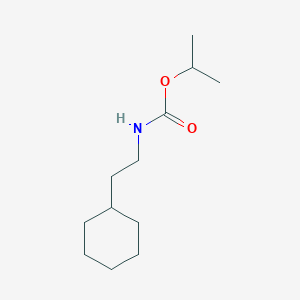
![N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine](/img/structure/B14512323.png)
